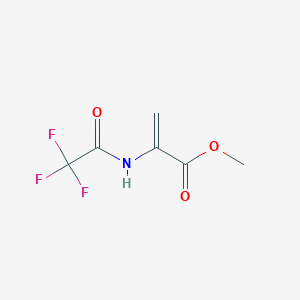

Methyl 2-(trifluoroacetamido)prop-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

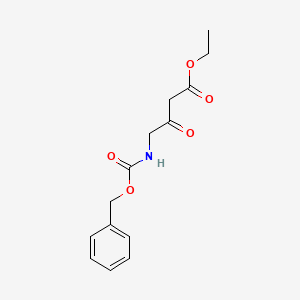

“Methyl 2-(trifluoroacetamido)prop-2-enoate” is a chemical compound with the CAS Number: 58137-35-2 . It has a molecular weight of 197.11 and its IUPAC name is methyl 2- (2,2,2-trifluoroacetamido)acrylate . It is stored at a temperature of -10°C and is available in powder form . This compound is used in research and has potential applications in cancer treatment .

Molecular Structure Analysis

The InChI code for “Methyl 2-(trifluoroacetamido)prop-2-enoate” is 1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) . The InChI key is DVCQOBJXPULRLS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 2-(trifluoroacetamido)prop-2-enoate” is a powder and is stored at a temperature of -10°C . It has a molecular weight of 197.11 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives Formation

Methyl 2-(trifluoroacetamido)prop-2-enoate is involved in various chemical synthesis processes leading to the formation of novel compounds. For example, it has been used in the preparation of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids through reactions that include hydrolysis and lactamization, resulting in β-lactams with an exocyclic alkylidene and methylidene group at C(3) (Buchholz & Hoffmann, 1991). Moreover, it has been a precursor in synthesizing heterocyclic systems, specifically in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing its versatility in organic synthesis and the development of compounds with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997).

Role in Novel Synthesis Techniques

Methyl 2-(trifluoroacetamido)prop-2-enoate plays a crucial role in innovative synthesis techniques, such as the creation of novel antimicrobial agents through structural and vibrational spectroscopic studies, as well as DFT (Density Functional Theory) methods. These techniques have led to the synthesis of compounds exhibiting promising antimicrobial activity and potential as penicillin-binding protein inhibitors, highlighting the compound's significance in medicinal chemistry research (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Application in Material Science

In material science, the compound has been utilized in the synthesis and characterization of materials with nonlinear optical activity, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, demonstrating its wide-ranging applications beyond pharmaceuticals into materials beneficial for technological advancements (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Contributions to Analytical Chemistry

In the field of analytical chemistry, derivatives of methyl 2-(trifluoroacetamido)prop-2-enoate have been employed as chiral derivatizing agents for amino groups, aiding in the stereospecific derivatization and quantification of amphetamines, phenol alkylamines, and hydroxyamines. This use underscores the compound's importance in enhancing the accuracy and reliability of analytical methods for studying biologically active substances (Shin & Donike, 1996).

Advancements in Agriculture

In agriculture, novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, synthesized from methyl 2-(trifluoroacetamido)prop-2-enoate, have shown significant herbicidal activities against dicotyledonous weeds. This application highlights the compound's potential for developing new herbicides that can effectively manage weed growth and contribute to agricultural productivity (Wu et al., 2011).

Safety And Hazards

The safety information for “Methyl 2-(trifluoroacetamido)prop-2-enoate” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Propiedades

IUPAC Name |

methyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h1H2,2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCQOBJXPULRLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462264 |

Source

|

| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(trifluoroacetamido)prop-2-enoate | |

CAS RN |

58137-35-2 |

Source

|

| Record name | 2-Propenoic acid, 2-[(trifluoroacetyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)